molecular formula C13H12FN5O B502447 N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE

N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B502447
M. Wt: 273.27g/mol
InChI Key: VXUJLMPXBJIODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a furan ring, a tetrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-{[5-(4-bromophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine: Similar structure but with a bromine atom instead of a fluorine atom.

    N-{[5-(4-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE imparts unique electronic properties to the compound, making it more electronegative and potentially more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C13H12FN5O

Molecular Weight

273.27g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C13H12FN5O/c1-19-13(16-17-18-19)15-8-11-6-7-12(20-11)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18)

InChI Key

VXUJLMPXBJIODC-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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